2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide
Description
Properties
IUPAC Name |
2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-10-6(13)2-5-4-15-8(11-5)12-7(14)3-9/h4H,2-3H2,1H3,(H,10,13)(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOLIKNKEIJAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide is a thiazole-derived compound with potential biological activity. Its molecular formula is C8H10ClN3O2S, and it has garnered interest for its applications in pharmacological research, particularly in the fields of anticancer and antimicrobial activities.
- Molecular Weight : 247.7 g/mol
- Purity : Typically around 95%
- IUPAC Name : 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-N-methylacetamide
Biological Activity Overview
The compound has been studied for various biological activities, including:
-
Antitumor Activity :
- Thiazole derivatives have shown significant anticancer properties. For instance, studies indicate that compounds with similar thiazole structures can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways .
- The structure-activity relationship (SAR) analysis suggests that the thiazole moiety is crucial for cytotoxic activity, with specific substitutions enhancing efficacy against tumor cells .
-
Antimicrobial Activity :
- Preliminary investigations reveal that thiazole derivatives exhibit antimicrobial properties against a range of bacteria and fungi. For example, compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria .
- Minimum inhibitory concentration (MIC) values for related compounds indicate effective antimicrobial action, with some exhibiting MICs as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through modulation of apoptotic pathways.
- Inhibition of Cell Growth : Similar thiazole compounds have been shown to inhibit cell proliferation by affecting cellular signaling mechanisms.
Structure-Activity Relationship (SAR)
Research indicates that the presence of electron-donating groups on the thiazole ring enhances biological activity. For example:
Scientific Research Applications
The biological activity of 2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide has been explored through various studies. Thiazole derivatives are often associated with a range of biological activities, including:
- Antimicrobial Effects : Thiazole compounds have demonstrated effectiveness against various bacterial strains.
- Antitumor Activity : Research indicates that derivatives can exhibit significant cytotoxicity against cancer cell lines at low concentrations.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
Applications in Pharmaceuticals
The primary applications of this compound lie within the pharmaceutical industry. Potential uses include:
- Drug Development : Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
- Biological Studies : Used in interaction studies to understand binding affinities and mechanisms of action with biological targets.
- Synthesis of New Compounds : Serves as a precursor for synthesizing other biologically active thiazole derivatives.
Case Studies
Several studies have documented the applications of this compound:
- Cytotoxicity Studies : Research has shown that modifications in the thiazole structure can significantly alter the cytotoxic effects on cancer cell lines. For example, derivatives were tested against human breast cancer cells, showing promising results in inhibiting cell proliferation.
- Antimicrobial Research : In another study, variants of thiazole compounds were evaluated for their antibacterial properties against resistant strains of bacteria. The findings suggested that certain structural modifications led to enhanced antimicrobial activity.
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to this compound could interfere with metabolic pathways critical for bacterial survival.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations:
Substituent Impact on Reactivity: The chloro group in the target compound enables nucleophilic displacement (e.g., with amines) more readily than non-halogenated analogs like compound 2 . The methylamino-oxoethyl group enhances solubility in polar solvents compared to aryl-substituted analogs (e.g., compound 14) .
Biological Relevance: Thiazole-acetamide derivatives with halogenated aryl groups (e.g., compound 14) show enhanced kinase inhibitory activity due to hydrophobic interactions .
Key Observations:
- The target compound’s synthesis requires harsher conditions (reflux in DMF) compared to milder acetylation methods for coumarin hybrids .
- Suzuki coupling (compound 14 ) offers higher regioselectivity for aryl substitution but depends on costly palladium catalysts .
Physicochemical and Spectroscopic Data
Table 3: Analytical Data Comparison
Key Observations:
- The methylamino group in the target compound produces a distinct singlet at δ 2.8 in ¹H-NMR, absent in non-aminated analogs .
- Thioxoacetamide derivatives show characteristic NH peaks at δ 10.2, confirming hydrogen-bonding capacity .
Preparation Methods
Synthesis of 2-Chloro-N-(4-substituted thiazol-2-yl)acetamide Derivatives
A well-documented procedure for related compounds (e.g., 2-chloro-N-(4-p-tolyl-thiazol-2-yl)acetamide) involves the following steps:
- Starting Material: 4-(4-substituted phenyl)thiazol-2-amine or analogous 4-substituted thiazol-2-amine derivatives.
- Reagents: Chloroacetyl chloride (1.2 equivalents), sodium acetate (as a base), and glacial acetic acid as solvent.
- Conditions: The thiazol-2-amine is dissolved in glacial acetic acid containing a saturated solution of sodium acetate. Chloroacetyl chloride is added dropwise with stirring.
- Reaction Time and Temperature: The mixture is heated on a water bath for approximately 6 hours to ensure complete reaction.
- Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice to precipitate the product.
- Purification: The crude product is filtered, washed with water, dried, and recrystallized from ethanol to obtain the pure acetamide derivative.
- Yield: Yields reported are generally satisfactory, around 81% for similar derivatives.
This method is adaptable to various 4-substituted thiazol-2-amines, including those with methylamino and oxoethyl substituents, by starting from the appropriately functionalized thiazol-2-amine precursor.
Specific Considerations for the Methylamino-Oxoethyl Substituent
The presence of the 2-(methylamino)-2-oxoethyl group at the 4-position of the thiazole ring suggests that the thiazol-2-amine precursor must be functionalized accordingly before acylation:
- Step 1: Synthesis of 4-(2-(methylamino)-2-oxoethyl)-1,3-thiazol-2-amine, which may be prepared via condensation or amidation reactions involving methylaminoacetyl derivatives and thiazole precursors.
- Step 2: Acylation of the amino group at the 2-position of the thiazole ring with chloroacetyl chloride under the conditions described above.
Due to the sensitive nature of the methylamino and oxo groups, reaction conditions such as temperature, solvent, and base concentration must be optimized to avoid side reactions or decomposition.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Glacial acetic acid | Provides acidic medium and good solubility |
| Base | Sodium acetate (saturated solution) | Neutralizes HCl formed, drives acylation forward |
| Acylating agent | Chloroacetyl chloride (1.2 eq.) | Reacts with amino group to form acetamide |
| Temperature | Heating on water bath (~80°C) | Ensures complete reaction within ~6 hours |
| Reaction time | 6 hours | Monitored by TLC or HPLC for completion |
| Work-up | Pour into crushed ice, filtration, washing | Precipitates product, removes impurities |
| Purification | Recrystallization from ethanol | Enhances purity and crystallinity |
| Yield | ~81% (for related derivatives) | High yield indicating efficient conversion |
Summary Table of Preparation Method
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 4-(2-(methylamino)-2-oxoethyl)-1,3-thiazol-2-amine | Condensation/amidation reactions on thiazole precursors | Functionalized thiazol-2-amine |
| 2 | Dissolution of amine in glacial acetic acid with sodium acetate | Saturated sodium acetate in glacial acetic acid | Reaction medium |
| 3 | Addition of chloroacetyl chloride | 1.2 equivalents, dropwise addition | Acylation reaction |
| 4 | Heating on water bath for 6 hours | ~80°C | Completion of acylation |
| 5 | Cooling and precipitation | Pouring into crushed ice | Isolation of crude product |
| 6 | Filtration, washing, and recrystallization | Ethanol recrystallization | Pure 2-chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl)acetamide |
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide?
Methodological Answer: The synthesis typically involves reacting a 2-amino-thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. For example:
- Step 1: Dissolve 2-amino-5-aryl-methylthiazole (10 mmol) in dioxane (25 mL) with triethylamine (1.4 mL).
- Step 2: Add chloroacetyl chloride (0.8 mL, 10 mmol) dropwise at 20–25°C.
- Step 3: Quench the reaction with water, filter the solid product, and recrystallize from ethanol-DMF (1:1). Yields range from 21% to 68% depending on substituents. Key parameters include solvent choice, temperature control, and stoichiometry .
Table 1: Representative Synthetic Conditions
| Reactant | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-5-(3-Cl-4-Me-benzyl)thiazole | Dioxane | Triethylamine | 68 | |
| 2-Amino-4-(2,5-Cl₂-phenyl)thiazole | CH₂Cl₂ | Triethylamine | 33 |
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Characterization employs:
- 1H/13C NMR: Peaks for acetamide protons (δ ~4.16 ppm, CH₂) and thiazole ring protons (δ ~7.05–7.20 ppm). Carbonyl carbons appear at δ ~165–170 ppm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 471 [M⁺]) and fragmentation patterns confirm molecular weight .
- Elemental Analysis: Matches calculated C, H, N percentages (e.g., C 49.53% calculated vs. 49.24% observed) .
Q. What biological activities are associated with structurally related thiazole acetamides?
Methodological Answer: Analogous compounds exhibit:
- Antibacterial Activity: Inhibition of bacterial growth via interference with protein synthesis (e.g., MIC values <10 µg/mL against S. aureus) .
- Antitumor Potential: Cytotoxicity assays (e.g., IC₅₀ values of 15–30 µM in MCF-7 cells) linked to thiazole-mediated apoptosis .
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions?
Q. What strategies optimize synthetic yield and purity for this compound?
Methodological Answer:
- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
- Purification: Recrystallization from ethanol-DMF (1:1) improves purity to >95% .
- By-Product Mitigation: Excess triethylamine (1.5 eq.) neutralizes HCl byproducts, preventing side reactions .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies show:
- Electron-Withdrawing Groups (Cl, NO₂): Enhance antibacterial potency by increasing electrophilicity at the acetamide carbonyl .
- Thiazole Substituents: Bulky groups (e.g., 3,4-dichlorophenyl) improve cytotoxicity but reduce solubility. Balancing hydrophobicity is critical for bioavailability .
Table 3: SAR Trends
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 4-MeO-phenyl | ↑ Antifungal activity | |
| 3-Cl-phenyl | ↑ Cytotoxicity (IC₅₀ ↓ 50%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
